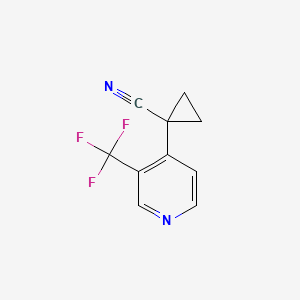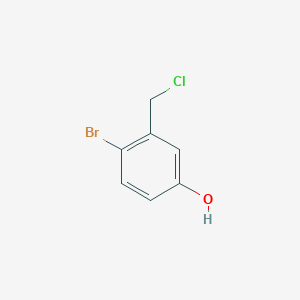![molecular formula C7H6IN3 B13604460 3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 5th position of the pyrrolo[2,3-c]pyridine ring system. Pyrrolopyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine can be achieved through various synthetic routes. One common method involves the iodination of a preformed pyrrolo[2,3-c]pyridine core. The iodination reaction typically uses iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Another approach involves the cyclization of a suitable precursor. For example, a precursor containing an amine group and a halogenated pyridine can undergo cyclization in the presence of a base to form the desired pyrrolo[2,3-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce biaryl or alkyne derivatives.
Applications De Recherche Scientifique
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Chemical Biology: The compound is used as a building block for the synthesis of various biologically active molecules. Its unique structure allows for the exploration of new chemical space in drug discovery.
Material Science: The compound can be used in the development of organic electronic materials due to its conjugated ring system and potential for functionalization.
Mécanisme D'action
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-1H-pyrrolo[3,2-b]pyridine
- 3-iodo-1H-pyrrolo[3,4-b]pyridine
Uniqueness
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine is unique due to its specific substitution pattern and the presence of an iodine atom at the 3rd position. This structural feature imparts distinct reactivity and biological activity compared to other pyrrolopyridine derivatives. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Propriétés
Formule moléculaire |
C7H6IN3 |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H,(H2,9,11) |
Clé InChI |
RWBZOGGGZBGHSO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CNC2=CN=C1N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)



